molecular formula C15H19ClN2O3 B11168313 N-[2-chloro-5-methoxy-4-(piperidin-1-ylcarbonyl)phenyl]acetamide

N-[2-chloro-5-methoxy-4-(piperidin-1-ylcarbonyl)phenyl]acetamide

Cat. No.: B11168313
M. Wt: 310.77 g/mol
InChI Key: XNVUJSLMGVRROU-UHFFFAOYSA-N
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Description

N-[2-chloro-5-methoxy-4-(piperidin-1-ylcarbonyl)phenyl]acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperidine ring, a chloro-substituted aromatic ring, and an acetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-methoxy-4-(piperidin-1-ylcarbonyl)phenyl]acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Derivative: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with an aromatic compound.

    Chlorination: The aromatic ring is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Acetylation: The final step involves the acetylation of the amine group to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-methoxy-4-(piperidin-1-ylcarbonyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[2-chloro-5-methoxy-4-(piperidin-1-ylcarbonyl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-chloro-5-methoxy-4-(piperidin-1-ylcarbonyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-[2-chloro-4-(piperidin-1-ylcarbonyl)phenyl]acetamide: Lacks the methoxy group, which may affect its reactivity and biological activity.

    N-[2-chloro-5-methoxyphenyl]acetamide: Lacks the piperidine ring, which may influence its pharmacological properties.

Uniqueness

N-[2-chloro-5-methoxy-4-(piperidin-1-ylcarbonyl)phenyl]acetamide is unique due to the combination of its structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C15H19ClN2O3

Molecular Weight

310.77 g/mol

IUPAC Name

N-[2-chloro-5-methoxy-4-(piperidine-1-carbonyl)phenyl]acetamide

InChI

InChI=1S/C15H19ClN2O3/c1-10(19)17-13-9-14(21-2)11(8-12(13)16)15(20)18-6-4-3-5-7-18/h8-9H,3-7H2,1-2H3,(H,17,19)

InChI Key

XNVUJSLMGVRROU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C(=C1)OC)C(=O)N2CCCCC2)Cl

Origin of Product

United States

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